3-Cyclopropoxypyrrolidine
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Overview
Description
3-Cyclopropoxypyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a cyclopropoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxypyrrolidine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and a dipolarophile, such as an olefin . This reaction is known for its regio- and stereoselectivity, making it a preferred method for synthesizing five-membered heterocycles like pyrrolidines.
Industrial Production Methods: Industrial production of pyrrolidine derivatives, including this compound, often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina . This process is carried out at high temperatures (165–200°C) and pressures (17–21 MPa) in a continuous tube reactor.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxypyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group or the pyrrolidine ring, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3) are used for substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, reduced pyrrolidines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Cyclopropoxypyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxypyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group can enhance binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the cyclopropoxy group, widely used in medicinal chemistry.
Pyrrolidinone: A lactam derivative with significant biological activity.
Cyclopropylamine: A related compound with a cyclopropyl group attached to an amine, used in various chemical syntheses.
Uniqueness: 3-Cyclopropoxypyrrolidine is unique due to the presence of both the cyclopropoxy group and the pyrrolidine ring, which confer distinct steric and electronic properties. These features make it a valuable scaffold for designing novel compounds with specific biological activities and industrial applications .
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
3-cyclopropyloxypyrrolidine |
InChI |
InChI=1S/C7H13NO/c1-2-6(1)9-7-3-4-8-5-7/h6-8H,1-5H2 |
InChI Key |
UZVNYTQHHSUMQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2CCNC2 |
Origin of Product |
United States |
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